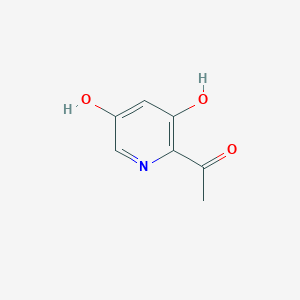

1-(3,5-Dihydroxypyridin-2-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

1-(3,5-dihydroxypyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H7NO3/c1-4(9)7-6(11)2-5(10)3-8-7/h2-3,10-11H,1H3 |

InChI Key |

RBIGZSLRFUVHPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)O)O |

Origin of Product |

United States |

Biological Activity Spectrum and Mechanistic Elucidation of 1 3,5 Dihydroxypyridin 2 Yl Ethanone

Investigations into Antimicrobial Efficacy

Extensive literature searches have revealed a significant lack of specific research data on the antimicrobial efficacy of the chemical compound 1-(3,5-Dihydroxypyridin-2-yl)ethanone. As a result, the following sections on its quantitative antibacterial and antifungal activities, as well as its effects on biofilm formation, cannot be populated with detailed, evidence-based findings at this time.

The absence of published studies specifically investigating this compound means that no data tables on its activity against Gram-positive and Gram-negative bacteria, or various fungal species, can be provided. Similarly, information regarding its potential to inhibit bacterial biofilm formation and associated virulence factors is not available in the current scientific literature.

While the broader class of pyridine (B92270) derivatives has been a subject of interest in medicinal chemistry for their diverse biological activities, including antimicrobial properties, these general findings cannot be directly and accurately extrapolated to the specific compound this compound without dedicated experimental evidence. nih.govnih.govnih.govnih.gov The antimicrobial effects of related compounds, such as alkyl pyridinol derivatives and pyridone-conjugated monobactams, have been noted, but this does not constitute direct evidence for the activity of the subject compound. nih.govresearchgate.net

Further empirical research, including in vitro and in vivo studies, is required to determine the biological activity spectrum and mechanistic underpinnings of this compound.

Quantitative Assessment of Antibacterial Activity Against Diverse Pathogens

There is currently no available scientific data on the quantitative antibacterial activity of this compound against any bacterial pathogens.

Gram-Positive Bacterial Susceptibility Profiling

Specific data regarding the susceptibility of Gram-positive bacteria to this compound is not present in the existing scientific literature. Therefore, a data table of Minimum Inhibitory Concentrations (MICs) cannot be generated.

Gram-Negative Bacterial Susceptibility Profiling

There is no available research detailing the effects of this compound on Gram-negative bacteria. Consequently, a data table of MICs for this class of bacteria cannot be provided.

Inhibition of Bacterial Biofilm Formation and Virulence Factors

No studies have been published that investigate the ability of this compound to inhibit the formation of bacterial biofilms or to interfere with virulence factors. The general importance of inhibiting biofilm formation is well-recognized as a strategy to combat antimicrobial resistance. nih.govmontana.eduresearchgate.net

Evaluation of Antifungal Activity Against Fungal Species

Information on the antifungal activity of this compound is not available in the current body of scientific research.

Antifungal Potency Against Clinically Relevant Yeasts and Molds

There are no published findings on the antifungal potency of this compound against clinically relevant yeasts and molds. Therefore, a data table of its antifungal activity cannot be compiled.

Putative Mechanisms of Antifungal Action at the Cellular Level

A primary target for many antifungal agents is the fungal cell wall and membrane. researchgate.net For instance, certain 1,3,4-thiadiazole (B1197879) derivatives have been shown to disrupt cell wall biogenesis. This interference leads to an inability of the fungal cells to maintain their characteristic shape, resulting in the formation of giant, flocculating cells. researchgate.net Such compounds can also cause an uneven distribution of essential cell wall components like chitin (B13524) and β-(1→3)-glucan, and disturb the formation of the chitin septum in budding cells. researchgate.net This disruption of the cell wall's integrity leaves the fungus vulnerable to osmotic stress and can lead to the leakage of protoplastic material. researchgate.net

Furthermore, many antifungal compounds, including azole derivatives, interfere with the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Inhibition of ergosterol synthesis compromises the membrane's fluidity and the function of membrane-bound enzymes, ultimately leading to cell death. nih.gov Other potential antifungal mechanisms of pyridine-related compounds include the inhibition of DNA replication and protein synthesis, as well as the disruption of the cell cycle. researchgate.net Some plant secondary metabolites with antifungal properties have been found to prevent the formation of fungal biofilms, inhibit the synthesis of mycotoxins, and reduce the number of spores and hyphal growth. researchgate.net

Antineoplastic and Antiproliferative Potency

Derivatives of pyridinone and pyridazinone have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. nih.gov

The cytotoxic potential of hydroxypyridinone and pyridazinone derivatives has been evaluated in a range of human cancer cell lines. For example, a new pyridazinone derivative, referred to as Pyr-1, exhibited potent cytotoxicity against 22 human cancer cell lines, with notable selective cytotoxicity against leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cells when compared to non-cancerous breast epithelial MCF-10A cells. nih.gov

The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures cell viability. nih.gov Studies on some hydroxypyridinone derivatives have shown a correlation between the lipophilicity of the compounds and their cytotoxic effects, with more lipophilic compounds exhibiting higher activity. nih.gov

Table 1: Cytotoxicity of a Pyridazinone Derivative (Pyr-1) in Selected Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| CEM | Leukemia | Data not specified |

| HL-60 | Leukemia | Data not specified |

| MDA-MB-231 | Breast Cancer | Data not specified |

| MDA-MB-468 | Breast Cancer | Data not specified |

| A-549 | Lung Cancer | Data not specified |

Data derived from a study on a new pyridazinone derivative (Pyr-1), which showed potent cytotoxicity against these cell lines. nih.gov Specific IC50 values were not provided in the abstract.

Pyridazinone and related derivatives have been shown to induce apoptosis and disrupt cell cycle progression in cancer cells. nih.gov The induction of apoptosis by the pyridazinone derivative Pyr-1 in acute promyelocytic leukemia cells was confirmed through several observations, including the externalization of phosphatidylserine, depolarization of the mitochondria, activation of caspase-3, and DNA fragmentation. nih.gov

Analysis of the cell cycle often reveals that these compounds can cause cell cycle arrest at specific phases. For instance, some anticancer agents lead to an accumulation of cells in the G2/M phase, which can be a precursor to apoptosis. mdpi.comresearchgate.net The modulation of the cell cycle can be influenced by the regulation of proteins such as survivin, which is highly expressed in the G2/M phase and plays a role in inhibiting apoptosis. researchgate.net A reduction in survivin expression can lead to decreased resistance of cancer cells to apoptosis. researchgate.net

Table 2: Effects of a Ciprofloxacin (B1669076) Derivative on Cell Cycle Distribution in K562 and KG1-a Cells

| Cell Line | Treatment | % of Cells in Sub-G1 Phase (Apoptosis) | Change in Cell Cycle Phase |

|---|---|---|---|

| K562 | 4-DMOCP (72h) | 37.9% increase | G0/G1 arrest at 24h |

| KG1-a | 4-DMOCP (72h) | 30.5% increase | G0/G1 arrest at 24h |

This table is based on data for a ciprofloxacin derivative, illustrating how related heterocyclic compounds can induce apoptosis and cell cycle arrest. researchgate.net

The anticancer effects of pyridine-related compounds are mediated through their interaction with various intracellular targets and signaling pathways. The activation of caspases, particularly caspase-3, is a key event in the execution phase of apoptosis and is a common mechanism for many cytotoxic agents. mdpi.comnih.gov

Furthermore, these compounds can modulate complex signaling cascades that regulate cell survival and proliferation. The PI3K/Akt/mTOR pathway is a crucial signaling route that promotes cell survival, and its inhibition can lead to apoptosis. mdpi.com Some indole (B1671886) chalcones, for example, have been shown to increase the phosphorylation of AMPK while simultaneously inhibiting the PI3K/Akt/mTOR pathway, thereby initiating autophagy and apoptosis. mdpi.com

The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of cell processes, including proliferation and apoptosis. mdpi.com Oridonin, an active diterpenoid, has been found to induce apoptosis by up-regulating the ERK-p53 apoptotic pathway and inhibiting the PTK-mediated Ras–Raf–JNK survival pathway. uni.lu The kynurenine (B1673888) pathway, which is involved in tryptophan metabolism, has also been identified as a therapeutic target in cancer, as its intermediates can activate the aryl hydrocarbon receptor (AHR), a transcription factor that promotes tumor growth. nih.gov

Anti-inflammatory Modulatory Effects

Compounds with pyridine-like structures have been investigated for their ability to modulate inflammatory responses. A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators produced by immune cells like macrophages. nih.govnih.gov

Upon stimulation with agents like lipopolysaccharide (LPS), macrophages produce significant amounts of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are potent inflammatory mediators. nih.govmdpi.com Various natural and synthetic compounds have been shown to inhibit the production of NO and PGE2 in a dose-dependent manner. nih.govmdpi.com This inhibition is often achieved by suppressing the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com

In addition to these mediators, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is also a hallmark of inflammation. nih.gov Extracts from various sources, including Chlorella vulgaris, have demonstrated the ability to significantly inhibit the release of TNF-α and IL-6 in LPS-stimulated macrophages. nih.gov The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) and MAPK pathways, which are crucial for the transcriptional regulation of pro-inflammatory genes. mdpi.commdpi.com

Table 3: Inhibition of Pro-inflammatory Mediators by Chlorella vulgaris Extracts in LPS-Stimulated RAW 264.7 Cells

| Extract | Concentration (µg/mL) | Inhibition of NO Production | Inhibition of PGE2 Production | Inhibition of TNF-α & IL-6 Release |

|---|---|---|---|---|

| 80% Methanolic | 125 | Significant (P < 0.01) | Significant (P < 0.05) | Significant (P < 0.001) |

| Hexane | Not specified | Significant (P < 0.05) | Significant (P < 0.05) | Significant (P < 0.05) |

| Chloroform | Not specified | Significant (P < 0.05) | Significant (P < 0.05) | Significant (P < 0.05) |

This table illustrates the potential of natural extracts containing various compounds to inhibit key inflammatory markers. nih.gov

Attenuation of Inflammatory Signaling Pathways

There is no available research on the ability of this compound to modulate key inflammatory signaling cascades, such as the NF-κB or MAPK pathways.

Antioxidant Capacity and Reactive Species Scavenging

In Vitro Radical Scavenging Assays

No data has been published on the performance of this compound in standard in vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.

Cellular Antioxidant Defense Enhancement

Information regarding the potential of this compound to enhance endogenous antioxidant defense mechanisms within cellular models is not present in the current scientific literature.

Emerging Biological Targets and Pharmacological Modulations

Enzyme Inhibitory Kinetics and Specificity

There are no studies detailing the inhibitory effects of this compound on any specific enzymes, and therefore, no data on its inhibitory kinetics (e.g., IC₅₀, Kᵢ values) or specificity is available.

Receptor Ligand Binding and Functional Assays

The affinity of this compound for any biological receptors has not been reported, and no functional assay data exists to characterize its potential agonist or antagonist activities.

Investigations into Other Pharmacological Activities (e.g., antimalarial, antiviral) of this compound

extensive search of scientific literature and databases reveals a notable absence of published research investigating the potential antimalarial or antiviral activities of the chemical compound this compound. While the broader class of pyridine-containing compounds has been the subject of numerous pharmacological studies, leading to the discovery of various biologically active agents, specific data on this particular molecule remains elusive.

The pyridine nucleus is a common scaffold in many compounds exhibiting a wide range of therapeutic properties, including antimicrobial, antiviral, and antimalarial effects. nih.govnih.gov For instance, derivatives such as 2-acetylpyridine (B122185) thiosemicarbazones and their corresponding 1-oxides have been evaluated as potential antimalarial agents. nih.govnih.gov However, these represent structurally distinct molecules from this compound.

Similarly, the field of antiviral research has explored numerous pyridine derivatives, leading to compounds with activity against a variety of viruses. nih.govnih.gov These investigations often focus on the structure-activity relationships within specific series of compounds, but to date, have not included this compound.

Therefore, as of the current body of scientific literature, there are no available research findings, detailed studies, or data tables to report on the antimalarial or antiviral activity spectrum and mechanistic elucidation of this compound. This represents a gap in the current knowledge and suggests an area for potential future investigation.

Structure Activity Relationship Sar Studies for Dihydroxypyridinylethanone Derivatives

Systematic Exploration of Structural Features Influencing Biological Activities

The foundational structure of 1-(3,5-Dihydroxypyridin-2-yl)ethanone presents several key features that are ripe for systematic exploration to understand their influence on biological activities. The core scaffold consists of a pyridine (B92270) ring, which is a common motif in many biologically active compounds and approved drugs. researchgate.net The dihydroxy substitution pattern on this ring, along with the ethanone (B97240) side chain, provides specific electronic and steric properties that can be methodically altered.

Key structural features for exploration include:

The Pyridine Ring Nitrogen: Its basicity and hydrogen bonding capacity are critical for interactions with biological targets.

The Hydroxyl Groups (at C3 and C5): These groups can act as both hydrogen bond donors and acceptors, significantly influencing solubility and target binding. Their phenolic nature also imparts acidic properties.

The Ethanone Side Chain (at C2): The acetyl group's carbonyl oxygen is a potential hydrogen bond acceptor, and the methyl group provides a small lipophilic pocket. The planarity and rotational freedom of this group relative to the pyridine ring are also important considerations.

SAR studies would systematically probe the importance of each of these features by synthesizing and testing a range of analogs where each feature is modified in turn.

Rational Design and Synthesis of Analogs for SAR Derivation

The rational design of analogs of this compound is a key strategy to build a comprehensive SAR. nih.gov This process involves the targeted synthesis of new molecules with specific structural changes to probe their effects on a particular biological activity. nih.gov

The substitution pattern on the pyridine ring is a critical determinant of biological activity. nih.gov The electronic properties of substituents can significantly alter the electron density of the pyridine ring, influencing its pKa and interaction with target proteins. nih.gov

Modification of Hydroxyl Groups: Replacing the hydroxyl groups with methoxy (B1213986) groups (O-methylation) would eliminate their hydrogen bond donating ability and increase lipophilicity. Esterification or conversion to ethers with larger alkyl groups would further probe steric tolerance around these positions.

Introduction of Other Substituents: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -NH₂) at other available positions on the pyridine ring (C4 or C6) would systematically explore the electronic and steric requirements for activity. nih.gov For instance, studies on other pyridine derivatives have shown that the introduction of specific substituents can lead to significant changes in biological potency. nih.gov

Table 1: Hypothetical SAR Data for Pyridine Ring Modifications This table is an illustrative example based on general medicinal chemistry principles and is not derived from specific experimental data for this compound.

| Compound | R4 | R6 | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| Parent | H | H | 10 |

| Analog 1 | Cl | H | 5 |

| Analog 2 | CH₃ | H | 15 |

| Analog 3 | H | F | 8 |

| Analog 4 | H | NH₂ | 20 |

The ethanone side chain offers another key vector for modification to establish SAR.

Alkyl Chain Elongation/Branching: Replacing the methyl group of the ethanone with larger alkyl groups (ethyl, propyl, isopropyl) can probe for the presence of a nearby hydrophobic pocket on the target protein. drughunter.com

Carbonyl Group Modification: The carbonyl group can be reduced to a secondary alcohol, which would introduce a new hydrogen bond donor and a potential chiral center. It could also be converted to an oxime or hydrazone to alter its electronic and steric profile.

Bioisosteric Replacement: The entire acetyl group could be replaced with other bioisosteres, such as a carboxylic acid, an amide, or a sulfonamide, to explore different types of interactions with the target. nih.gov

Table 2: Hypothetical SAR Data for Ethanone Side Chain Modifications This table is an illustrative example based on general medicinal chemistry principles and is not derived from specific experimental data for this compound.

| Compound | Side Chain at C2 | Biological Activity (IC₅₀, µM) |

|---|---|---|

| Parent | -C(O)CH₃ | 10 |

| Analog 5 | -C(O)CH₂CH₃ | 8 |

| Analog 6 | -CH(OH)CH₃ | 25 |

| Analog 7 | -C(=NOH)CH₃ | 18 |

| Analog 8 | -C(O)NH₂ | 50 |

Topliss Tree and Free-Wilson Analysis in SAR Studies

For efficient lead optimization, systematic approaches like the Topliss Tree and Free-Wilson analysis can be employed.

Topliss Tree: This is an operational scheme that guides the synthesis of analogs in a stepwise manner, particularly for aromatic substitutions. drughunter.com Starting with the parent compound, the next analog to be synthesized is chosen based on the activity of the previous one, following a flow chart that considers hydrophobic (π), electronic (σ), and steric (Es) parameters. drughunter.com For example, if a 4-chloro analog shows increased potency, the scheme might suggest synthesizing a 3,4-dichloro analog next. A similar scheme exists for optimizing alkyl side chains. drughunter.com

Conformational Preferences and Stereochemical Implications on Activity

The three-dimensional structure of a molecule is critical for its interaction with a biological target.

Conformational Preferences: The this compound molecule has rotational freedom around the single bond connecting the pyridine ring and the ethanone side chain. The preferred conformation (the dihedral angle between the ring and the side chain) could be crucial for optimal binding. This preference can be influenced by intramolecular hydrogen bonding between one of the hydroxyl groups and the carbonyl oxygen. Computational modeling and NMR studies can help elucidate the dominant conformations in solution. researchgate.netnih.gov

Stereochemical Implications: While the parent compound is achiral, modifications can introduce stereocenters. For example, reducing the ketone to a secondary alcohol would create a chiral center. It is well-established that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and metabolic profiles. nih.govnih.gov This is because biological targets, being chiral themselves, often interact stereoselectively with ligands. nih.govrsc.org Therefore, if chiral analogs are synthesized, it is essential to separate and test the individual enantiomers to fully understand the stereochemical requirements for activity.

Computational Chemistry and in Silico Investigations of 1 3,5 Dihydroxypyridin 2 Yl Ethanone

Quantum Chemical Characterization

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule. nih.gov These methods can predict geometries, spectroscopic features, and reactivity indicators with high accuracy.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charges)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (ΔE) is a critical indicator of molecular stability and reactivity.

Studies on related dihydroxypyridine and acetylphenyl derivatives show that the presence of both electron-donating hydroxyl (-OH) groups and the electron-withdrawing acetyl (-COCH₃) group significantly influences the electronic landscape. researchgate.net The hydroxyl groups increase the energy of the HOMO, making the molecule a better electron donor, while the acetyl group, through its carbonyl moiety, tends to lower the energy of the LUMO, enhancing its electron-accepting properties. This combined substitution is expected to result in a relatively small HOMO-LUMO gap for 1-(3,5-Dihydroxypyridin-2-yl)ethanone, suggesting a high degree of chemical reactivity and potential for charge transfer interactions within the molecule. researchgate.net

Analysis of the molecular electrostatic potential (MEP) surface for analogous compounds reveals distinct regions of positive and negative potential. kmu.edu.tr For the title compound, the oxygen atoms of the hydroxyl and acetyl groups would exhibit strong negative electrostatic potential, marking them as likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the hydroxyl groups would show positive potential, indicating their role as hydrogen bond donors.

Table 1: Predicted Electronic Properties of Related Pyridine (B92270) Derivatives

| Property | Predicted Value/Characteristic for Analogs | Reference |

|---|---|---|

| HOMO Energy | Relatively High (due to -OH groups) | researchgate.net |

| LUMO Energy | Relatively Low (due to -COCH₃ group) | researchgate.net |

| HOMO-LUMO Gap (ΔE) | Small, indicating high reactivity | researchgate.net |

| MEP Negative Sites | Oxygen atoms of hydroxyl and acetyl groups | kmu.edu.tr |

Spectroscopic Property Prediction and Validation (e.g., NMR, IR)

Quantum chemical methods can reliably predict spectroscopic data, which is invaluable for structural confirmation.

Infrared (IR) Spectroscopy: Theoretical IR spectra for pyridine and its derivatives have been extensively calculated. cdnsciencepub.com For this compound, characteristic vibrational frequencies can be predicted. A strong, broad absorption band would be expected in the 3200-3400 cm⁻¹ region, corresponding to the O-H stretching vibrations of the two hydroxyl groups. youtube.com A sharp, intense peak around 1650-1680 cm⁻¹ would be characteristic of the C=O stretching vibration of the acetyl group. Vibrations associated with the pyridine ring (C=C and C=N stretching) would typically appear in the 1400-1600 cm⁻¹ range. up.ac.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For the title compound, the aromatic proton on the pyridine ring would likely appear in the 7.0-8.5 ppm range in the ¹H NMR spectrum. nih.gov The methyl protons of the acetyl group would give rise to a singlet peak, likely around 2.4-2.6 ppm. The protons of the two hydroxyl groups would be visible as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group would be the most downfield signal, expected above 190 ppm. The carbons of the pyridine ring attached to the hydroxyl groups would also show significant downfield shifts. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Region/Shift | Predicted Assignment | Reference |

|---|---|---|---|

| IR | ~3300 cm⁻¹ (broad) | O-H stretch (hydroxyl groups) | youtube.com |

| IR | ~1670 cm⁻¹ (sharp) | C=O stretch (acetyl group) | nih.gov |

| IR | 1400-1600 cm⁻¹ | C=C and C=N ring stretching | cdnsciencepub.comup.ac.za |

| ¹H NMR | 7.0-8.5 ppm | Pyridine ring proton | nih.gov |

| ¹H NMR | 2.4-2.6 ppm | -CH₃ protons (acetyl group) | nih.gov |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a receptor, typically a protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Prediction of Binding Modes and Affinities with Proposed Biological Targets

While no specific docking studies for this compound are published, research on structurally similar dihydropyridine (B1217469) and pyridine derivatives reveals common biological targets. These include enzymes like tyrosyl-tRNA synthetase and protein kinases, as well as receptors involved in cancer and microbial pathways. nih.govlas.ac.cnmdpi.com Docking studies on these analogs consistently demonstrate that the molecules fit well into the catalytic pockets of target proteins, with calculated binding energies often in the range of -7 to -9 kcal/mol, indicating stable and favorable interactions. mdpi.com For instance, dihydropyridine derivatives have been docked against targets like human MRP1, showing low docking scores that suggest high binding affinity. dntb.gov.ua

Elucidation of Molecular Recognition Features

The binding of a ligand to a protein is driven by a combination of intermolecular forces. For this compound, the key molecular recognition features would be:

Hydrogen Bonding: The two hydroxyl groups and the carbonyl oxygen of the acetyl group are prime candidates for forming strong hydrogen bonds with amino acid residues (such as serine, threonine, or glutamic acid) in a protein's active site. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The methyl group of the acetyl substituent can participate in hydrophobic interactions with nonpolar pockets within the binding site.

These interactions collectively stabilize the ligand-protein complex, determining the compound's binding affinity and specificity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, untested compounds.

Numerous QSAR studies have been performed on pyridine and dihydropyridine derivatives for various therapeutic areas, including anticancer and antimalarial applications. chemrevlett.comnih.govwjpsonline.com These models often identify electronic descriptors (like atomic charges and HOMO/LUMO energies), steric descriptors (related to molecular shape and size), and hydrophobic descriptors (like the partition coefficient, logP) as being crucial for activity. For example, a QSAR model for pyridine derivatives against cervical cancer cells found a strong correlation between activity and certain electronic and topological properties. chemrevlett.comchemrevlett.com

While a specific QSAR model including this compound has not been developed, its molecular descriptors could be calculated and inputted into existing models for related compounds to estimate its potential biological activity. The combination of hydroxyl and acetyl groups would significantly impact its electronic and solubility properties, making it an interesting candidate for inclusion in future QSAR studies. The development of a robust QSAR model requires a dataset of structurally diverse compounds with experimentally determined biological activities, a process where the title compound could serve as a valuable data point.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-Acetylpyridine (B122185) |

| 3,5-Dihydroxypyridine |

| 1,4-Dihydropyridine (B1200194) |

| Nifedipine |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB) |

| Diethyl 4-(furan-2yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPF) |

| Diethyl-4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPP) |

| N-(3-acetylphenyl) formamide |

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of this compound and its analogs is a cornerstone of modern medicinal chemistry. These models, primarily based on Quantitative Structure-Activity Relationships (QSAR), aim to establish a mathematical correlation between the structural or physicochemical properties of a molecule and its biological effect. researchgate.net The fundamental principle is that the biological activity of a compound is a function of its molecular structure.

The process of developing a predictive QSAR model for a series of compounds including this compound would typically involve the following steps:

Data Set Curation: A dataset of structurally related pyridine derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated for each compound in the dataset. researchgate.net

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), a relationship is established between the molecular descriptors and the biological activity. plos.org

Model Validation: The predictive ability of the generated model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

For instance, a hypothetical QSAR study on a series of dihydroxypyridine derivatives targeting a specific kinase could yield a model that predicts their inhibitory activity (pIC50). Such a model would be invaluable for screening virtual libraries of related compounds to identify new potent inhibitors. acs.org

Molecular Descriptors and Statistical Validation of QSAR Models

The selection of appropriate molecular descriptors is a critical step in the development of a robust QSAR model. These descriptors can be categorized into several classes, each capturing different aspects of the molecular structure. For a compound like this compound, a variety of descriptors would be considered to capture its unique electronic and structural features. nih.gov

Table 1: Representative Molecular Descriptors for QSAR Analysis of Pyridine Derivatives

| Descriptor Class | Examples | Description | Relevance to this compound |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Describe the electronic distribution and reactivity of the molecule. researchgate.net | The dihydroxy and ethanone (B97240) groups significantly influence the electronic properties of the pyridine ring, affecting its interaction with biological targets. nih.gov |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Quantify the size and shape of the molecule. | The size and shape of the substituents on the pyridine ring will determine the steric fit within a receptor's binding pocket. |

| Topological | Connectivity Indices (e.g., Kier & Hall), Wiener Index | Describe the atomic connectivity and branching of the molecule. nih.gov | These indices can capture the overall molecular architecture and its influence on activity. |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient), Polar Surface Area (PSA) | Relate to the molecule's hydrophobicity and ability to form hydrogen bonds. | The hydroxyl groups make the molecule polar and capable of hydrogen bonding, which is crucial for receptor interactions. nih.gov |

Once a QSAR model is built, its statistical validation is paramount to ensure its predictive reliability. Several statistical parameters are employed for this purpose:

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| Coefficient of Determination (R²) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Cross-validated R² (Q²) | A measure of the model's predictive ability, typically determined by leave-one-out cross-validation. | > 0.5 |

| External R² (R²_pred) | The R² value calculated for the external test set, indicating the model's ability to predict the activity of new compounds. | > 0.5 |

| Root Mean Square Error (RMSE) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

A statistically robust QSAR model, as defined by these parameters, can then be confidently used to predict the biological activity of novel compounds like analogs of this compound. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Target Binding

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can offer invaluable insights into its conformational flexibility and its interactions with biological macromolecules.

Investigation of Dynamic Behavior and Stability of the Compound

MD simulations can be employed to explore the conformational landscape of this compound in different environments, such as in an aqueous solution or within a protein binding site. By simulating the atomic motions over time, it is possible to identify the most stable conformations of the molecule and the rotational freedom of its substituents.

Simulation of Ligand-Receptor Complex Interactions

A primary application of MD simulations in drug discovery is to study the detailed interactions between a ligand and its biological target, such as an enzyme or a receptor. For this compound, this would involve docking the compound into the active site of a target protein, followed by MD simulations of the resulting complex.

These simulations can reveal:

Binding Stability: The stability of the ligand within the binding pocket can be assessed by monitoring the RMSD of the ligand and the protein.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex can be identified and their persistence over time can be quantified. For example, the hydroxyl groups of this compound would be expected to form key hydrogen bonds with polar residues in a binding site. acs.org

Binding Free Energy Calculations: Advanced techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand to the receptor, providing a quantitative measure of its binding affinity.

Table 3: Illustrative Data from a Hypothetical MD Simulation of this compound with a Kinase Target

| Parameter | Value | Interpretation |

| Average RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site throughout the simulation. |

| Key Hydrogen Bonds | -OH at C3 with Asp145; -OH at C5 with Lys72; C=O with backbone NH of Val85 | The dihydroxy and ethanone moieties are crucial for anchoring the compound in the binding pocket. |

| Binding Free Energy (ΔG_bind) | -9.5 kcal/mol | The compound exhibits a strong predicted binding affinity for the kinase. |

Such detailed insights from MD simulations are instrumental in understanding the molecular basis of the compound's activity and in guiding the rational design of more potent and selective analogs. nih.gov

Future Perspectives and Research Trajectories for Dihydroxypyridinylethanone Compounds

Development of Novel and Efficient Synthetic Methodologies

The future synthesis of dihydroxypyridinylethanone and related pyridone compounds will increasingly focus on efficiency, sustainability, and molecular diversity. Traditional methods are often hampered by harsh conditions and limited yields. scielo.org.mx Modern strategies are evolving to overcome these limitations.

Multi-Component Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are becoming a powerful tool for generating libraries of complex pyridone derivatives. nih.gov The Hantzsch reaction, a classic MCR, is continuously being refined for the synthesis of dihydropyridines. frontiersin.org Researchers are developing novel one-pot, four-component reactions that allow for the rapid assembly of highly functionalized 1,4-dihydropyridine (B1200194) cores with excellent yields and without the need for complex purification steps. tandfonline.comtandfonline.com

Green Chemistry Approaches: There is a strong impetus to develop environmentally benign synthetic routes. This includes the use of greener solvents like water or ethanol, microwave-assisted synthesis to accelerate reaction times, and catalyst-free conditions. rsc.orgnih.govresearchgate.net For example, efficient methods for synthesizing 2-pyridone derivatives have been developed using infrared irradiation as an energy source, which represents a greener alternative to conventional heating. scielo.org.mx Similarly, the Guareschi-Thorpe synthesis of hydroxypyridines is being adapted to run in aqueous buffers, eliminating the need for volatile and toxic organic solvents. rsc.org

Novel Rearrangements and Divergent Synthesis: Chemists are exploring innovative reaction pathways to create novel molecular architectures. A recently discovered aza-semipinacol-type rearrangement allows for the divergent synthesis of functionalized indenopyridin-2-ones and 5-benzyl-2-pyridones from common dihydropyridinone precursors. acs.orgacs.org Such strategies enable the creation of structurally unique compounds that are not accessible through traditional methods, expanding the chemical space available for drug discovery.

| Synthetic Strategy | Key Features | Representative Compound Class |

| Multi-Component Reactions (MCRs) | One-pot synthesis, high atom economy, rapid library generation. nih.govtandfonline.com | 1,4-Dihydropyridines, Polyhydroquinolines. frontiersin.orgtandfonline.com |

| Green Chemistry | Use of aqueous media, microwave irradiation, catalyst-free conditions. rsc.orgnih.gov | 3-Pyridine derivatives, 2-Pyridones. scielo.org.mxnih.gov |

| Divergent Synthesis | Novel rearrangements, access to unique scaffolds. acs.org | Indenopyridin-2-ones, 5-Benzyl-2-pyridones. acs.org |

Advanced High-Throughput Screening and Phenotypic Assays

To unlock the full therapeutic potential of dihydroxypyridinylethanone libraries, researchers are moving beyond traditional target-based screening towards more sophisticated high-throughput and phenotypic assays.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds. unipd.it For pyridone scaffolds, HTS has been instrumental in identifying starting points for drug development programs. For instance, an HTS campaign was crucial in identifying (benz)imidazole pyridones as selective inhibitors of Janus Kinase 1 (JAK1). nih.gov

Phenotypic Screening: This approach focuses on identifying compounds that produce a desired effect in a cellular or organismal model, without a priori knowledge of the specific molecular target. Phenotypic screening has proven particularly effective for identifying first-in-class drugs. unipd.it A notable success is the identification of a 4-amino-2-pyridone derivative as a novel inhibitor of PCSK9 expression in HepG2 cells, a key target for managing hypercholesterolemia. unipd.it Another phenotypic screen, monitoring the expression of the myeloid marker CD11b, identified an imidazo[1,2-a]pyridine (B132010) series capable of inducing differentiation in various acute myeloid leukaemia (AML) cell lines, regardless of their mutational status. nih.gov This highlights the power of phenotypic screening to uncover compounds with novel mechanisms of action for complex diseases.

Targeted Drug Discovery and Design Strategies

The rational design of pyridone-based drugs is a highly active area of research, leveraging structural biology and computational chemistry to create potent and selective inhibitors for specific biological targets.

Structure-Based Drug Design (SBDD): SBDD utilizes the three-dimensional structure of a target protein to design molecules that bind with high affinity and specificity. This approach has been successfully applied to develop numerous pyridone-based inhibitors. For example, the crystal structure of Mitogen-activated protein kinase-interacting kinases (MNK1/2) guided the design of eFT508, a highly selective dual inhibitor with a novel pyridone-aminal structure that has entered clinical trials. researchgate.netnih.gov Similarly, SBDD was used to optimize pyridone-based inhibitors for LIMK1/2, kinases implicated in cancer and neurodegenerative disorders, leading to the development of highly selective chemical probes. acs.org More recently, SBDD has been employed to systematically improve peptidomimetic α-ketoamides containing a pyridone moiety as inhibitors of the SARS-CoV-2 main protease. acs.org

Fragment-Based Drug Discovery (FBDD): FBDD starts by identifying small, low-affinity "fragments" that bind to the target protein. These fragments are then grown or merged into more potent lead compounds. A phenylpyridazinone fragment, identified through an NMR screen, was the starting point for developing potent pyridone and macrocyclic pyridone inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are important cancer targets. acs.org This approach is particularly useful for exploring new chemical space and developing novel scaffolds. nih.gov

Scaffold Hopping and Bioisosteric Replacement: The pyridone ring is often used as a bioisostere for other chemical groups like amides or phenyl rings to improve a molecule's pharmacological properties, such as solubility and metabolic stability. researchgate.net In the development of JAK1 selective inhibitors, a (benz)imidazole pyridone scaffold was identified through a scaffold-hopping exercise from a more mature chemical series, ultimately leading to compounds with improved selectivity. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Biology

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling researchers to analyze vast datasets and make predictions about the properties and activities of novel compounds. nih.gov

Predictive Modeling of Bioactivity: ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. repcomseet.org These models can then be used to perform virtual screening of large compound libraries to identify potential hits. For example, ML models are being developed to predict the bioactivity of compounds against specific targets like the enzymes involved in Alzheimer's disease or parasitic infections. nih.gov Tools like the Chemical Checker and online platforms like MolPredictX use deep learning to infer bioactivity profiles for millions of molecules, even when experimental data is sparse. nih.gov

Generative Models for de Novo Design: AI can go beyond screening existing compounds and can generate entirely new molecular structures with desired properties. These generative models can be guided by specific therapeutic profiles to design novel pyridone-based scaffolds.

Data Analysis and Interpretation: The vast amount of data generated from HTS and phenotypic screens can be analyzed using ML to identify structure-activity relationships (SAR) and to prioritize compounds for further development. For instance, the PaDEL-Descriptor software is used to calculate molecular fingerprints which are then fed into ML models to predict bioactivity against targets like the SARS-CoV-2 protease. github.comresearchgate.net This computational approach significantly accelerates the identification of promising drug candidates from large and complex datasets. researchgate.net

| AI/ML Application | Description | Example in Pyridone/Pyridine (B92270) Context |

| Bioactivity Prediction | Using ML models to predict the biological activity of compounds. nih.govrepcomseet.org | Predicting activity against enzymes for Alzheimer's disease, parasitic, and viral targets. nih.gov |

| Virtual Screening | Computationally screening large libraries of compounds to identify potential hits. nih.gov | Identifying DPP-4 inhibitors from the DrugBank database using a Random Forest model. nih.gov |

| Descriptor Generation | Calculating molecular features (fingerprints) for use in ML models. github.com | Using PaDEL descriptors to predict bioactivity against SARS-CoV-2 targets. researchgate.net |

Exploration of New Therapeutic Applications for Pyridone-Based Scaffolds

The unique properties of the pyridone scaffold have led to its exploration in a wide array of therapeutic areas, with several promising new applications on the horizon. nih.govresearchgate.net

Neurodegenerative Diseases: Pyridone derivatives are being investigated as multifunctional agents for diseases like Alzheimer's. Novel 1-phenyl-3-hydroxy-4-pyridinone derivatives have been designed to combine several therapeutic functions in a single molecule, including histamine (B1213489) H3 receptor antagonism, inhibition of Aβ peptide aggregation, metal chelation, and radical scavenging. nih.gov The tetrahydropyrazolopyridinone scaffold has also been identified as a source of potent inhibitors for LIMK, a kinase implicated in neurodegenerative disorders. acs.org

Metabolic Diseases: The metabolism of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial molecule in cellular metabolism, can lead to the formation of pyridone-containing compounds. nih.gov The abundance of certain pyridone ribosides increases with the progression of metabolic diseases, suggesting that molecules based on this scaffold could be developed to modulate these pathways or serve as biomarkers. acs.org

Oncology: Pyridone-based compounds continue to be a major focus in cancer drug discovery. They form the core of many kinase inhibitors targeting pathways involved in cell proliferation and survival. frontiersin.orgnih.gov Examples include inhibitors of JAK1 for immunological disorders and cancer, MNK1/2 for various tumors, and RET kinase for non-small cell lung cancer. nih.govnih.govnih.gov Novel 2-pyridone derivatives incorporating a 1,2,3-triazole moiety have shown potent anti-tumor activity against multiple human cancer cell lines. nih.gov

Infectious Diseases: The pyridone scaffold is a key component in many antibacterial, antiviral, and antifungal agents. researchgate.net Researchers are actively developing new pyridone-based compounds to combat drug-resistant pathogens and emerging viral threats like SARS-CoV-2. researchgate.netacs.org

The continued exploration of these diverse therapeutic avenues, powered by advances in synthesis and design, ensures that dihydroxypyridinylethanone and the broader family of pyridone compounds will remain a vibrant and fruitful area of research for years to come.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3,5-Dihydroxypyridin-2-yl)ethanone, and how can reaction conditions be optimized?

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Q. How do the 3,5-dihydroxy groups on the pyridine ring influence electronic properties and reactivity?

- Methodological Answer : The electron-donating hydroxyl groups increase aromatic ring electron density, enhancing nucleophilic substitution susceptibility. Experimental validation includes:

Q. How can discrepancies between crystallographic and spectroscopic data be resolved during structural refinement?

- Methodological Answer : Contradictions (e.g., NMR-indicated tautomers vs. X-ray static structures) require:

- Dynamic NMR Studies : Variable-temperature experiments to detect equilibrium shifts.

- Hirshfeld Surface Analysis : Visualizes intermolecular interactions in crystals.

- Molecular Dynamics Simulations : Predicts solution-phase conformers (software: GROMACS).

SHELXL’s rigid-bond restraint options mitigate thermal motion artifacts in crystallography .

Q. What strategies identify degradation pathways and stability profiles under varying pH/temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (25–80°C) and monitor via HPLC-MS.

- Kinetic Modeling : Arrhenius plots determine activation energy for decomposition.

- LC-QTOF-MS : Identifies degradation products (e.g., oxidation of hydroxyl groups to quinones). Stability is enhanced by lyophilization or storage in inert atmospheres .

Q. How can computational models (QSPR/DFT) predict physicochemical properties and bioactivity?

- Methodological Answer :

- QSPR Models : Correlate molecular descriptors (logP, polar surface area) with solubility/permeability.

- DFT Calculations : Optimize geometry and calculate Gibbs free energy for tautomerization.

- Docking Studies : Screen against target proteins (e.g., kinases) using AutoDock Vina.

Validation against experimental data (e.g., solubility assays) ensures model reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.